molecular formula C15H11Cl2N3OS B11516425 3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione CAS No. 6074-92-6

3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione

Cat. No.: B11516425
CAS No.: 6074-92-6
M. Wt: 352.2 g/mol
InChI Key: GUAXQNMUUILWTO-UHFFFAOYSA-N
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Description

3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of chloroanilino and chlorophenyl groups in its structure contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione typically involves the reaction of 2-chloroaniline with appropriate reagents to form the desired oxadiazole ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reagents used.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of essential enzymes in microbial cells, leading to cell death. The compound may also interact with DNA or proteins, disrupting vital cellular processes .

Comparison with Similar Compounds

3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione can be compared with other oxadiazole derivatives, such as:

Properties

CAS No.

6074-92-6

Molecular Formula

C15H11Cl2N3OS

Molecular Weight

352.2 g/mol

IUPAC Name

3-[(2-chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H11Cl2N3OS/c16-11-6-2-1-5-10(11)14-19-20(15(22)21-14)9-18-13-8-4-3-7-12(13)17/h1-8,18H,9H2

InChI Key

GUAXQNMUUILWTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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